![molecular formula C21H26ClN3O3S2 B2584476 N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216568-76-1](/img/structure/B2584476.png)
N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O3S2 and its molecular weight is 468.03. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrophysiological Activity : The compound has been studied for its cardiac electrophysiological activity. Research indicates that certain N-substituted imidazolylbenzamides or benzene-sulfonamides, related in structure, exhibit potency in vitro comparable to known selective class III agents. These findings suggest the potential for developing new therapeutic agents targeting cardiac arrhythmias (Morgan et al., 1990).
Heterocyclic Compound Synthesis : Studies also explore the synthesis of benzothiazole- and benzimidazole-based heterocycles. The compound , through related chemical reactions, has been utilized as a building block for the synthesis of novel heterocyclic compounds, demonstrating its utility in the development of new materials with potential applications in various domains including pharmaceuticals and materials science (Darweesh et al., 2016).
Antimalarial and COVID-19 Drug Research : Another avenue of research involves the investigation of sulfonamide derivatives for their antimalarial activity and potential use in COVID-19 drug development. Theoretical and molecular docking studies highlight the efficacy of these compounds against malaria and their potential repurposing for treating COVID-19, underscoring the versatile applications of sulfonamide chemistry in addressing global health challenges (Fahim & Ismael, 2021).
Corrosion Inhibition : The compound's derivatives have also been explored for their role in corrosion inhibition. Research on benzothiazole derivatives indicates their effectiveness in protecting steel against corrosion in acidic environments. This suggests potential applications in industrial maintenance and preservation, extending the lifespan of metal structures and components (Hu et al., 2016).
Anticancer Agents : Additionally, derivatives of the compound have been synthesized and tested for their anticancer properties. Research demonstrates that certain modifications to the benzamide moiety can significantly increase the compound's cytotoxicity against cancer cell lines, offering a pathway for the development of new anticancer drugs (Deady et al., 2003).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-5-29(26,27)17-11-9-16(10-12-17)20(25)24(14-13-23(3)4)21-22-19-15(2)7-6-8-18(19)28-21;/h6-12H,5,13-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRJFIXSSQESQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride |
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